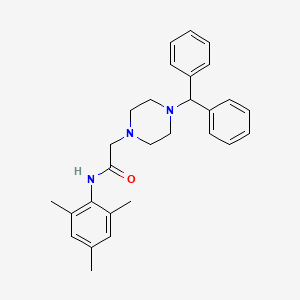![molecular formula C20H21ClN4OS B14950523 4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a sulfanylidene group attached to a triazole ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via a thiolation reaction using sulfur-containing reagents such as thiourea or elemental sulfur.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using chlorobenzene derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through an amidation reaction involving benzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or chlorophenyl derivatives.
Substitution: Formation of substituted triazole or chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: The compound can bind to specific proteins, influencing their function and activity.
Medicine
Drug Development: The compound’s unique structure and biological activity make it a potential candidate for the development of new therapeutic agents.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound can be used in the production of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-TERT-BUTYL-N-(3-NITROPHENYL)BENZAMIDE: This compound has a similar benzamide moiety but differs in the presence of a nitrophenyl group instead of a chlorophenyl group.
4-(tert-butylamino)benzamide: This compound shares the benzamide moiety but has a tert-butylamino group instead of the triazole and sulfanylidene groups.
Uniqueness
The uniqueness of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE lies in its complex structure, which combines multiple functional groups and a triazole ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C20H21ClN4OS |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-tert-butyl-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4OS/c1-20(2,3)14-9-7-13(8-10-14)18(26)22-12-17-23-24-19(27)25(17)16-6-4-5-15(21)11-16/h4-11H,12H2,1-3H3,(H,22,26)(H,24,27) |
Clé InChI |
JMULZOFPQWUKKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)

![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
![1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
